molecular formula C11H10BNO2 B2498917 6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1344109-52-9

6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B2498917
CAS No.: 1344109-52-9
M. Wt: 199.02
InChI Key: QKYLIPVDTVEPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol is a heterocyclic compound that contains both pyrrole and oxaborole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor under specific conditions to form the oxaborole ring

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and environmentally friendly procedures to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or oxaborole rings.

Scientific Research Applications

6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The oxaborole ring can form stable complexes with metal ions, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the oxaborole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12-11-7-10(13-5-1-2-6-13)4-3-9(11)8-15-12/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYLIPVDTVEPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)N3C=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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